

Spectroscopic Characterization of Tert-butyl o-tolylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl o-tolylcarbamate*

Cat. No.: *B140974*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tert-butyl o-tolylcarbamate**, a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **tert-butyl o-tolylcarbamate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.83	Doublet (d)	8	1H	Ar-H
7.22	Triplet (t)	8	1H	Ar-H
7.17	Doublet (d)	8	1H	Ar-H
7.03	Triplet (t)	8	1H	Ar-H
6.37	Broad Singlet (bs)	-	1H	N-H
2.28	Singlet (s)	-	3H	Ar-CH ₃
1.57	Singlet (s)	-	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
153.00	C=O (Carbamate)
136.20	Ar-C
132.80	Ar-C
130.20	Ar-C
126.60	Ar-C
123.60	Ar-C
121.00	Ar-C
80.20	-C(CH ₃) ₃
28.20	-C(CH ₃) ₃
17.60	Ar-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Table 3: Predicted Infrared (IR) Spectroscopic Data

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Key Characteristics
N-H Stretch	3200-3400	Sharp to broad band
Aromatic C-H Stretch	3000-3100	Medium to weak bands
Aliphatic C-H Stretch	2850-2980	Strong, sharp absorptions
C=O Stretch (Carbamate)	1680-1720	Strong, sharp absorption
Aromatic C=C Stretch	1450-1600	Series of medium-intensity absorptions

Note: Experimental IR data for **tert-butyl o-tolylcarbamate** is not readily available. The data presented is based on characteristic absorption frequencies for its functional groups.[2][3]

Table 4: Predicted Mass Spectrometry (MS) Data

Adduct	Predicted m/z
[M+H] ⁺	208.13321
[M+Na] ⁺	230.11515
[M+K] ⁺	246.08909
[M+NH ₄] ⁺	225.15975
[M-H] ⁻	206.11865
[M+HCOO] ⁻	252.12413
[M+CH ₃ COO] ⁻	266.13978

Note: This data is predicted and sourced from PubChem.[4] The molecular weight of **tert-butyl o-tolylcarbamate** is 207.27 g/mol .[5]

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra to elucidate the chemical structure of **tert-butyl o-tolylcarbamate**.

Materials:

- **Tert-butyl o-tolylcarbamate**
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- 400 MHz NMR spectrometer

Procedure:

- **Sample Preparation:** Approximately 10-20 mg of **tert-butyl o-tolylcarbamate** was dissolved in approximately 0.7 mL of CDCl_3 directly in a 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.
- **^1H NMR Acquisition:** The ^1H NMR spectrum was recorded on a 400 MHz spectrometer. The acquisition parameters included a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. 16 scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts were referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. The acquisition parameters included a 30° pulse width, a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. 1024 scans were co-added and Fourier transformed. Chemical shifts were referenced to the solvent peak of CDCl_3 at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **tert-butyl o-tolylcarbamate**.

Materials:

- **Tert-butyl o-tolylcarbamate**
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Isopropanol and lint-free wipes for cleaning

Procedure:

- **Background Scan:** The ATR crystal was cleaned with isopropanol and a lint-free wipe and allowed to dry completely. A background spectrum was collected to account for atmospheric CO₂ and H₂O.
- **Sample Application:** A small amount of solid **tert-butyl o-tolylcarbamate** was placed directly onto the ATR crystal. The pressure arm was engaged to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** The IR spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.
- **Data Processing:** The final absorbance spectrum was generated by automatically ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **tert-butyl o-tolylcarbamate**.

Materials:

- **Tert-butyl o-tolylcarbamate**
- Methanol (HPLC grade)

- Mass spectrometer with an electrospray ionization (ESI) source

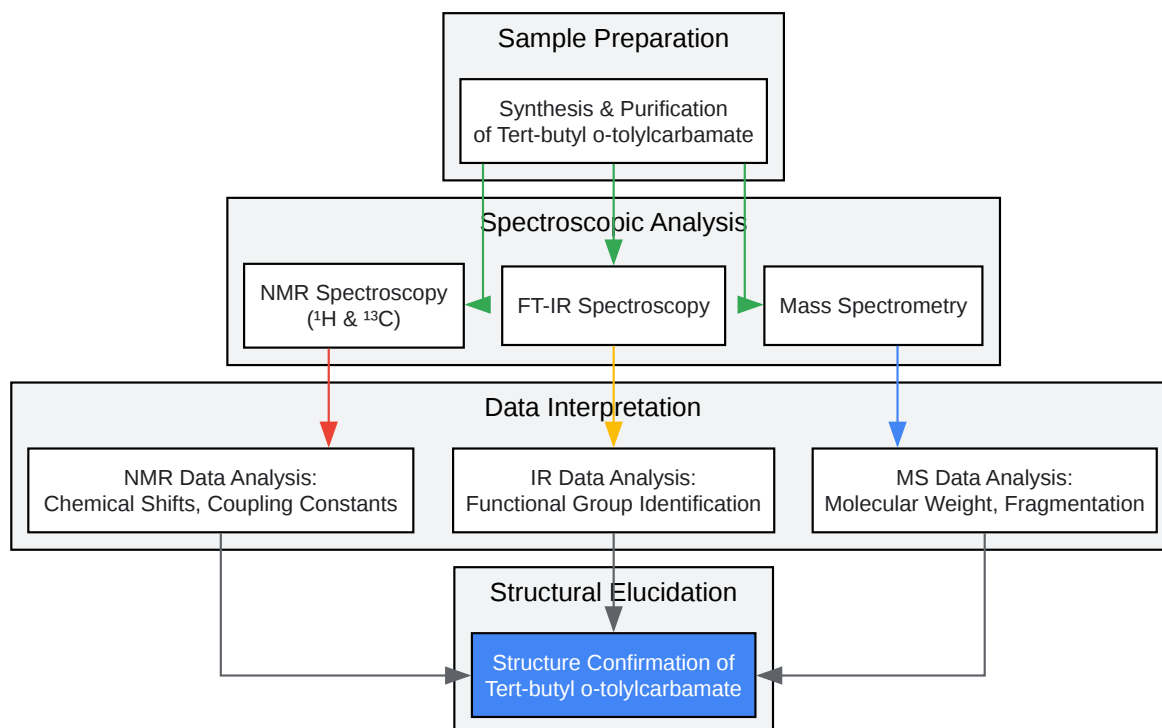
Procedure:

- Sample Preparation: A dilute solution of **tert-butyl o-tolylcarbamate** was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.
- Ionization: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 μ L/min. The analysis was performed in positive ion mode.
- Analysis: The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500. Key instrument parameters, such as capillary voltage and cone voltage, were optimized to maximize the signal of the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **tert-butyl o-tolylcarbamate**.

Spectroscopic Analysis Workflow for Tert-butyl o-tolylcarbamate



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